Product packaging for Voriconazole(Cat. No.:CAS No. 137234-71-0)

Voriconazole

Cat. No.: B1179520
CAS No.: 137234-71-0
M. Wt: 581.6 g/mol
InChI Key: AMYMCJHOGKVJHB-YAXAZOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Voriconazole is a second-generation triazole antifungal agent with broad-spectrum activity against many significant fungal pathogens. Its primary research application lies in studying mechanisms of action against invasive fungal infections, including invasive aspergillosis, candidiasis, and infections caused by Fusarium and Scedosporium species . As a research tool, this compound is valuable for investigating fungal resistance patterns and pathogenicity. The compound's mechanism of action involves the inhibition of the fungal cytochrome P450-mediated 14α-lanosterol demethylation, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . This disruption in membrane integrity ultimately inhibits fungal growth. Researchers should note that this compound exhibits non-linear pharmacokinetics and its metabolism is significantly influenced by the cytochrome P450 isozymes, including CYP2C19, which is subject to genetic polymorphism . This makes it a pertinent compound for pharmacogenetic and drug metabolism studies. This product is provided for chemical and life science research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

137234-71-0

Molecular Formula

C26H30F3N5O5S

Molecular Weight

581.6 g/mol

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1

InChI Key

AMYMCJHOGKVJHB-YAXAZOLQSA-N

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

Molecular Mechanisms of Antifungal Action

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

Voriconazole's mechanism is centered on the potent and specific inhibition of an enzyme critical for the synthesis of ergosterol. youtube.com This inhibition disrupts the normal production of the fungal cell membrane, leading to a fungistatic or, in some cases, fungicidal effect. researchgate.netyoutube.com

The specific molecular target of This compound (B182144) is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha demethylase, encoded by the ERG11 or CYP51 gene. nih.gov This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. nih.govwikipedia.org

This compound binds to the active site of the fungal CYP51 enzyme with high affinity. nih.gov The binding is characterized by the coordination of the N-4 nitrogen atom of this compound's triazole ring with the heme iron atom located at the enzyme's active site. nih.govnih.gov This interaction competitively inhibits the natural substrate, lanosterol, from binding. nih.gov

The specificity of this compound for the fungal enzyme over its human homolog is a critical aspect of its therapeutic profile. This selectivity arises from differences in the amino acid residues that line the hydrophobic active site pocket. nih.govasm.org this compound's additional methyl group and its 5-fluoropyrimidine (B1206419) ring engage in more favorable hydrophobic interactions with the surrounding residues in the fungal CYP51 active site compared to the human enzyme. nih.gov For instance, docking models of this compound with Cryptococcus neoformans CYP51 show that the methyl group forms a hydrophobic interaction with the phenyl group of Tyr131, contributing to its higher binding affinity. nih.gov Studies have shown that this compound binds tightly to Candida albicans CYP51 with a dissociation constant (Kd) between 10 to 26 nM, whereas its binding to human CYP51 is significantly weaker. nih.govasm.org

The effective inhibition of lanosterol 14-alpha demethylase by this compound halts the ergosterol biosynthesis pathway. youtube.com This enzymatic blockade leads to the intracellular accumulation of the enzyme's substrate, lanosterol, and other 14-alpha-methylated sterol precursors. researchgate.netnih.govnih.gov The buildup of these sterol intermediates is a key consequence of this compound's action.

The antifungal effect of this compound is twofold. Firstly, the depletion of ergosterol from the fungal cell membrane alters its fluidity, permeability, and the function of membrane-bound proteins. nih.gov Secondly, the accumulation of toxic 14-alpha-methylated sterol intermediates further disrupts the membrane's architecture and integrity. nih.govnih.gov This combined assault on the fungal cell membrane leads to the arrest of fungal growth (fungistatic effect) and, in some instances, cell death (fungicidal effect). nih.gov

Target Enzyme: Lanosterol 14-alpha Demethylase (CYP51/ERG11)

Comparative Molecular Inhibition of Fungal vs. Mammalian Cytochrome P450 Enzymes

A crucial characteristic of this compound is its greater selectivity for fungal CYP51 compared to mammalian, particularly human, cytochrome P450 enzymes. While it is a potent inhibitor of the fungal target, it also interacts with human CYP enzymes, which is the basis for potential drug-drug interactions. This compound is metabolized in the liver by human CYP isoenzymes, primarily CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9, and it also acts as an inhibitor of these enzymes. nih.gov

The selectivity of this compound is evident when comparing the concentrations required to inhibit the fungal enzyme versus human enzymes. For example, this compound binds weakly to human CYP51 with an IC50 value of 112 µM, a concentration significantly higher than that needed to inhibit fungal CYP51. nih.gov The affinity for Candida albicans CYP51 is approximately 540-fold greater than for human CYP51. nih.gov However, this compound is a potent inhibitor of several human drug-metabolizing CYP enzymes, which must be considered in a clinical context.

Table 1: Comparative Inhibition of Fungal and Human CYP Enzymes by this compound

Enzyme Target Organism Inhibition Constant (Ki) / IC50 Reference
Fungal Enzymes
CYP51 (Erg11) Candida albicans Kd: ~10-26 nM asm.org
CYP51A/B Aspergillus fumigatus Tightly Bound Inhibitor nih.gov
Human Enzymes
CYP51 Homo sapiens IC50: 112 µM nih.gov
CYP2C9 Homo sapiens Ki: 2.79 µM (competitive)
CYP2C19 Homo sapiens Ki: 5.1 µM (competitive)
CYP3A4 Homo sapiens Ki: 0.66 µM (competitive)
CYP3A4 Homo sapiens Ki: 2.97 µM (noncompetitive)
CYP2B6 Homo sapiens Ki: <0.5 µM (competitive)

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ergosterol
Lanosterol
14-alpha-methyl sterols
Cholesterol
Itraconazole (B105839)
Fluconazole (B54011)
Ketoconazole
Econazole
Posaconazole (B62084)
Miconazole
Clotrimazole
Eburicol
Obtusifoliol
14-methyl-fecosterol

Fungal CYP51 Isoenzymes (e.g., AfCYP51A, AfCYP51B)

This compound's primary molecular target is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, also known as CYP51. youtube.comyoutube.com This enzyme plays a crucial role in the ergosterol biosynthesis pathway by converting lanosterol to ergosterol. In the significant pathogen Aspergillus fumigatus, two main isoenzymes of CYP51 have been identified: AfCYP51A and AfCYP51B. Research demonstrates that this compound binds tightly to both of these recombinant isoenzymes. nih.gov This high-affinity binding effectively inhibits their function, halting the demethylation of lanosterol and thereby blocking the production of ergosterol. nih.gov This inhibition is a key factor in the potent antifungal activity of this compound against Aspergillus species. nih.gov

Human CYP51 (HsCYP51) Interaction Profile

The therapeutic success of an antifungal agent depends on its selective toxicity toward the fungal pathogen with minimal effect on the human host. This compound achieves this selectivity through its differential interaction with the fungal versus the human ortholog of CYP51 (HsCYP51). While it potently inhibits the fungal enzymes, this compound binds relatively weakly to purified human CYP51. nih.gov This disparity in binding affinity is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies have shown that the IC50 value for this compound against human CYP51 is 112 µM, a concentration significantly higher than that needed to inhibit the fungal enzymes. nih.gov This indicates a much lower affinity for the human enzyme, which is responsible for cholesterol biosynthesis, explaining the compound's targeted action against fungi. nih.gov

Table 1: Comparative Inhibition of Fungal vs. Human CYP51 by this compound

Enzyme Target Organism Inhibition Potency IC50 Value Reference
AfCYP51A & AfCYP51B Aspergillus fumigatus Strong Not explicitly stated, but described as 'tight binding' nih.gov
CaCYP51 Candida albicans Strong 1.6 µM nih.gov
HsCYP51 Homo sapiens Weak 112 µM nih.gov

Downstream Molecular Consequences of Ergosterol Depletion

The inhibition of CYP51 and the subsequent depletion of ergosterol trigger a cascade of detrimental effects within the fungal cell, compromising membrane integrity and disrupting essential cellular functions. youtube.com This leads to an accumulation of toxic 14-alpha-methylated sterol precursors, which further damages the cell membrane. nih.gov

Effects on Fungal Growth and Viability in In Vitro Models

The molecular actions of this compound translate into measurable effects on fungal growth and survival in laboratory settings. In vitro studies demonstrate that this compound exhibits fungistatic activity against Candida species, meaning it inhibits their growth and replication. nih.gov Against Aspergillus species, it can be fungicidal, meaning it actively kills the fungal cells. nih.gov This activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Time-kill studies have shown that this compound's fungistatic activity against various Candida species and Cryptococcus neoformans is observed at concentrations at or above the MIC. nih.gov For Aspergillus fumigatus, this compound has been shown to completely inhibit germination at concentrations between 0.3 to 0.6 µg/ml. nih.gov The potent in vitro activity of this compound against a wide range of clinically relevant fungi underscores its efficacy as an antifungal agent. nih.govnih.gov

Table 2: In Vitro Activity of this compound Against Various Fungal Pathogens

Fungal Species Number of Isolates MIC Range (µg/mL) MIC90 (µg/mL)¹ Reference
Aspergillus fumigatus 25 0.25 - 2 2 asm.org
Aspergillus flavus Not Specified Lower than Amphotericin B & Itraconazole Not Specified nih.gov
Aspergillus niger Not Specified Similar to Amphotericin B Not Specified nih.gov
Aspergillus terreus Not Specified Similar to Itraconazole Not Specified nih.gov
Candida albicans 394 (pooled) Not Specified 0.06 nih.gov
Candida glabrata 394 (pooled) Not Specified 1 nih.gov
Candida krusei 394 (pooled) Not Specified 1 nih.gov
Candida tropicalis Not Specified Not Specified Not Specified nih.gov
Candida parapsilosis Not Specified Not Specified Not Specified nih.gov

¹MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacokinetics: Mechanistic and Pre Clinical Studies

Absorption Mechanisms and Influencing Factors

The oral bioavailability of voriconazole (B182144) is a key determinant of its clinical utility. Pre-clinical research has delved into the specific mechanisms governing its uptake from the gastrointestinal tract and the various factors that can influence this process.

Gastrointestinal Absorption Pathways

This compound's absorption from the gut is a multifaceted process. The primary mechanism is believed to be passive diffusion , where the drug moves across the intestinal membrane from a high to a low concentration gradient. jaypeedigital.com This process is facilitated by the drug's lipophilic nature, allowing it to dissolve in the lipid-rich cell membranes of the enterocytes. jaypeedigital.com

Beyond passive diffusion, there is evidence to suggest the involvement of transporter-mediated uptake . nih.govacs.org The intestinal lining is equipped with various transporter proteins that can either facilitate the absorption of substances into the bloodstream or actively pump them back into the intestinal lumen (efflux). mdpi.com While specific transporters for this compound are not fully elucidated, their potential role adds another layer of complexity to its absorption profile. nih.govacs.orgmdpi.com The interplay between passive diffusion and these transport systems ultimately dictates the fraction of an oral dose that reaches systemic circulation. mdpi.com

Influence of Luminal Environment in Pre-clinical Models

The environment within the gastrointestinal lumen significantly impacts this compound absorption, as demonstrated in pre-clinical models.

The pH of the surrounding fluid can influence the dissolution and subsequent absorption of drugs. mdpi.com However, studies have indicated that the absorption of this compound is not significantly affected by gastric pH. drugbank.comresearchgate.net This is in contrast to some other triazole antifungals. researchgate.net In simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8), this compound has shown stability, although an initial burst release has been observed in acidic environments. acs.org

The presence of food has a notable effect on this compound's absorption. Pre-clinical and early clinical studies have consistently shown that administering this compound with a high-fat meal can decrease its maximum plasma concentration (Cmax) and the total drug exposure (AUC). drugbank.comnih.govnih.gov One study reported that a high-fat meal reduced Cmax by 34% and AUC by 24%. drugbank.com This negative food effect is thought to be related to delayed gastric emptying, which can lower the concentration of the drug in the intestinal lumen and potentially increase the efficiency of apical efflux transporters that pump the drug back into the gut. mdpi.com

Distribution Dynamics

Once absorbed into the bloodstream, this compound is distributed throughout the body. Understanding its distribution patterns in various tissues and its binding to plasma proteins is crucial for predicting its efficacy at the site of infection.

Tissue Distribution in Animal Models

Pre-clinical studies in various animal models, including mice, rats, rabbits, guinea pigs, and dogs, have demonstrated that this compound exhibits wide tissue distribution. amazonaws.comauburn.edu It effectively penetrates numerous tissues, often achieving concentrations higher than those in the plasma. researchgate.net

Key findings from animal and human autopsy studies include:

Central Nervous System: this compound has been shown to cross the blood-brain barrier, with concentrations in the cerebrospinal fluid (CSF) reaching approximately 29% to 68% of concurrent serum levels. amazonaws.comoup.com Brain tissue concentrations are generally higher than those found in the CSF. oup.com

Lungs: There is prominent distribution into the pulmonary epithelial lining fluid. researchgate.net

Other Organs: Significant concentrations have been measured in the liver, kidneys, spleen, heart, and myocardium. amazonaws.comasm.org

The extensive tissue penetration is a critical feature of this compound, allowing it to reach deep-seated fungal infections. amazonaws.com

Plasma Protein Binding Characterization

In the bloodstream, a portion of this compound binds to plasma proteins, primarily albumin and to a lesser extent, α1-acid glycoprotein. nih.gov Only the unbound, or free, fraction of the drug is pharmacologically active and able to diffuse into tissues. nih.gov

Pre-clinical and in vitro studies have reported plasma protein binding of this compound to be approximately 58%. drugbank.comoup.comnih.goveuropa.eu This moderate level of binding allows for a significant portion of the drug to remain free and available for distribution.

Interactive Table: this compound Plasma Protein Binding in Different Species

SpeciesPlasma Protein Binding (%)Reference(s)
Human58 drugbank.comoup.comnih.goveuropa.eu
Horse31.68 avma.org
Guinea Pig45 avma.org
Dog51 avma.org
Mouse67-78 avma.org

Metabolic Pathways and Enzyme Characterization

This compound undergoes extensive metabolism, primarily in the liver, which is a key factor in its elimination from the body and a source of significant pharmacokinetic variability. amazonaws.comoup.com Less than 2% of the drug is excreted unchanged in the urine. oup.compharmgkb.org

The metabolism of this compound is mediated by the cytochrome P450 (CYP) enzyme system. The main enzymes involved are CYP2C19 , CYP3A4 , and CYP2C9 . drugbank.comoup.compharmgkb.orgeuropa.eu

CYP2C19: This is the primary enzyme responsible for this compound metabolism. oup.compharmgkb.org It mediates the N-oxidation of this compound to its major circulating metabolite, This compound N-oxide . drugbank.compharmgkb.orgmdpi.com This metabolite has no antifungal activity. pharmgkb.org

CYP3A4: This enzyme also contributes to the formation of this compound N-oxide and is involved in the hydroxylation of the methyl group to form hydroxythis compound . drugbank.compharmgkb.orgresearchgate.net

CYP2C9: This enzyme plays a lesser role in this compound metabolism. pharmgkb.orgeuropa.eu

In addition to the CYP enzymes, flavin-containing monooxygenases (FMOs) have been identified as contributing to a smaller extent to the formation of this compound N-oxide. pharmgkb.orgfrontiersin.org

The metabolism of this compound is saturable, meaning that at higher doses, the metabolic enzymes become overwhelmed. nih.govfda.gov This leads to non-linear pharmacokinetics, where a proportional increase in dose results in a greater than proportional increase in plasma concentrations. fda.gov This phenomenon, coupled with the genetic variability in CYP2C19 activity, contributes to the substantial inter-individual differences observed in this compound exposure. oup.compharmgkb.org

Interactive Table: Key Enzymes and Metabolites in this compound Metabolism

EnzymePrimary Metabolic Reaction(s)Resulting Metabolite(s)Reference(s)
CYP2C19N-oxidationThis compound N-oxide drugbank.comoup.compharmgkb.org
CYP3A4N-oxidation, HydroxylationThis compound N-oxide, Hydroxythis compound drugbank.compharmgkb.orgresearchgate.net
CYP2C9Metabolism- pharmgkb.orgeuropa.eu
FMON-oxidationThis compound N-oxide pharmgkb.orgfrontiersin.org

Primary Metabolic Pathway: N-oxidation to this compound N-oxide

This compound undergoes extensive metabolic transformation in the body, with approximately 98% of an administered dose being metabolized and only about 2% excreted unchanged in the urine. mdpi.commdpi.com The primary metabolic pathway is the N-oxidation of the fluoropyrimidine ring, leading to the formation of its major circulating metabolite, this compound N-oxide. mdpi.commdpi.commdpi.com This N-oxide metabolite accounts for a significant portion, approximately 72%, of the circulating radiolabeled metabolites in plasma. mdpi.compfizermedicalinformation.com It is important to note that this compound N-oxide possesses minimal antifungal activity and, therefore, does not contribute to the therapeutic efficacy of the parent drug. mdpi.commdpi.com

Involvement of Cytochrome P450 Isoenzymes

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commedintensiva.orgpfizermedicalinformation.com Specifically, in vitro studies using human hepatic microsomes have identified CYP2C19, CYP2C9, and CYP3A4 as the key isoenzymes involved in its biotransformation. mdpi.compfizermedicalinformation.compfizermedicalinformation.com The affinity of this compound is highest for CYP2C19, followed by CYP2C9, and is considerably lower for CYP3A4. pfizermedicalinformation.com These enzymes are primarily responsible for the N-oxidation of this compound to this compound N-oxide. tandfonline.compharmgkb.org

In vitro studies have consistently demonstrated that CYP2C19 is the principal enzyme responsible for the metabolism of this compound. mdpi.comtandfonline.comresearchgate.netnih.gov Its significant role is a key factor contributing to the notable variability in the drug's pharmacokinetics. nih.gov The formation of this compound N-oxide is largely attributed to the catalytic activity of CYP2C19. mdpi.comtandfonline.compharmgkb.org Research indicates that CYP2C19 is responsible for approximately 63.1% of this compound N-oxide formation. mdpi.comfu-berlin.de Furthermore, in vivo studies have confirmed the significant involvement of CYP2C19 in this compound's metabolism. pfizermedicalinformation.com

The kinetics of this compound N-oxidation by recombinant human CYP2C19 (rhCYP2C19) follow the Michaelis-Menten model. fu-berlin.deresearchgate.net In vitro studies have determined the kinetic parameters, Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity), for this metabolic reaction. These parameters provide insight into the enzyme's affinity for the substrate and its maximum metabolic capacity.

Enzyme SystemKm (μM)Vmax (pmol/min/pmol CYP or pmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/pmol or µL/min/mg)
rhCYP2C191.311.64 pmol/min/pmol CYP1.25 µL/min/pmol
Human Liver Microsomes (HLM)2.9826.1 pmol/min/mg protein8.76 µL/min/mg
Human Intestine Microsomes (HIM)2.533.85 pmol/min/mg protein1.52 µL/min/mg
Data sourced from a study by Schulz et al. (2022). mdpi.comfu-berlin.de

The gene encoding CYP2C19 is highly polymorphic, leading to significant interindividual differences in enzyme activity. nih.govfrontiersin.org These genetic variations can result in different metabolic phenotypes, such as poor, intermediate, extensive, and ultra-rapid metabolizers. nih.gov In vitro studies using expressed CYP2C19 variants have shown that these polymorphisms directly impact the metabolism of this compound. nih.govpharmgkb.org

Many variants exhibit reduced Vmax and/or increased Km values compared to the wild-type enzyme (CYP2C19.1), leading to significantly altered intrinsic clearance (Vmax/Km). nih.govpharmgkb.org For instance, the common loss-of-function alleles CYP2C192 and CYP2C193 result in a defective or absent enzyme, respectively. frontiersin.orguchile.cl In vitro expression systems have confirmed that certain variants, such as CYP2C19.2H, .3, 35FS, and R124Q, have undetectable catalytic activity towards this compound due to the defective gene. nih.govpharmgkb.org Conversely, some rare variants, like L16F, have been shown to exhibit increased catalytic activity compared to the wild-type. nih.govpharmgkb.org These in vitro findings underscore the critical role of an individual's CYP2C19 genotype in determining their metabolic capacity for this compound. nih.govscielo.br

While CYP2C19 is the primary metabolizing enzyme, CYP3A4 also plays a notable role in the biotransformation of this compound. mdpi.compfizermedicalinformation.com In vitro studies have demonstrated that CYP3A4 is involved in the N-oxidation of this compound. mdpi.comtandfonline.com The contribution of CYP3A4 to the formation of this compound N-oxide has been estimated to be around 29.5% to 48%. mdpi.comfu-berlin.de In individuals who are poor metabolizers for CYP2C19, the role of CYP3A4 in this compound metabolism becomes more significant. tandfonline.comnih.gov In vitro studies with CYP2C19-deficient human liver microsomes showed that CYP3A4 contributed to over 60% of the total this compound N-oxidation. nih.gov

Role of Flavin-containing Monooxygenases (FMOs)

Research suggests that approximately 25-30% of the microsomal metabolism of this compound is catalyzed by FMOs, with the remaining 70-75% attributed to CYP enzymes. nih.govsci-hub.sepharmgkb.org Kinetic analyses of this compound metabolism by recombinant FMO1 and FMO3 have yielded Km values of 3.0 mM and 3.4 mM, and Vmax values of 0.025 and 0.044 pmol/min/pmol, respectively. nih.gov FMO5, another member of the FMO family, does not appear to metabolize this compound effectively. nih.gov

The involvement of FMO3 in this compound metabolism has clinical implications, particularly concerning drug-drug interactions. For instance, this compound can act as a competitive inhibitor of FMO3-dependent metabolism of other drugs, such as busulfan. plos.org Furthermore, genetic polymorphisms in the FMO3 gene can influence this compound plasma concentrations. sci-hub.sekarger.com For example, the FMO3 E158K/E308G variant has been associated with a lower plasma concentration of this compound due to higher metabolic activity. sci-hub.sekarger.com

Metabolite Characterization: this compound N-oxide Activity and Disposition

The principal metabolite of this compound found in circulation is this compound N-oxide. mdpi.compharmgkb.orgjst.go.jp This metabolite is formed through the N-oxidation of the fluoropyrimidine ring of the parent molecule. nih.govnih.gov this compound N-oxide accounts for a significant portion of the circulating metabolites, with one study reporting it as 72% of all radiolabeled metabolites in plasma. jst.go.jpdrugbank.com

Crucially, this compound N-oxide is considered to have minimal to no antifungal activity. mdpi.compharmgkb.orgnih.govoup.com Its potency against fungal pathogens is reported to be at least 100-fold less than that of this compound. nih.gov While largely inactive as an antifungal, in vitro studies have suggested that this compound N-oxide may inhibit the metabolic activity of CYP3A4 and CYP2C19, the same enzymes responsible for the metabolism of the parent drug. jst.go.jp This raises the possibility of product inhibition, where the metabolite could potentially affect the metabolic profile of this compound itself. jst.go.jp

Regarding its disposition, this compound N-oxide, along with other metabolites like hydroxy-voriconazole and dihydroxy-voriconazole, is primarily eliminated through renal excretion after further metabolic processes such as glucuronidation. nih.govdrugbank.comoup.com Studies have shown that this compound N-oxide demonstrates metabolic stability when incubated with human liver microsomes, indicating it is not significantly further metabolized by these systems. mdpi.com

Non-linear Pharmacokinetics due to Saturable Metabolism

A defining characteristic of this compound's pharmacokinetic profile is its non-linearity, which is primarily attributed to the saturation of its metabolic clearance. jst.go.jpasm.orgpfizermedicalinformation.com This means that as the dose of this compound increases, the drug's clearance does not increase proportionally, leading to a greater than proportional increase in plasma concentrations and exposure (AUC). pfizermedicalinformation.comoup.com For instance, an increase in the oral dose from 200 mg to 300 mg every 12 hours can result in an approximately 2.5-fold increase in exposure. pfizermedicalinformation.com

This saturation of metabolism occurs because the primary enzymes responsible for this compound's breakdown, particularly CYP2C19, become saturated at clinical doses. jst.go.jpoup.comasm.org The Michaelis-Menten constant (Km) for the formation of this compound N-oxide, the major metabolite, by CYP2C19 is relatively low, indicating a high affinity of the enzyme for the drug. psu.edu As this compound concentrations rise, the enzyme's capacity to metabolize the drug is exceeded, leading to a decrease in clearance and a subsequent accumulation of the drug in the body. psu.edu This phenomenon is observed with both intravenous and oral administration. psu.edu

Excretion Pathways

Renal and Biliary Excretion of Metabolites

This compound is extensively metabolized, with less than 2% of the administered dose being excreted unchanged in the urine. mdpi.compharmgkb.orgasm.org The primary route of elimination for this compound is through its metabolites. Following administration, approximately 80% of the total radioactivity from a radiolabeled dose is recovered in the urine, indicating that renal excretion is the main pathway for the elimination of its metabolic products. pfizermedicalinformation.compsu.edu Biliary excretion accounts for a smaller portion, estimated to be around 20-25% of the metabolized drug. nih.gov

The metabolites excreted in the urine are primarily products of the extensive hepatic metabolism of this compound. These include this compound N-oxide, hydroxy-voriconazole, and dihydroxy-voriconazole, which may undergo further conjugation, such as glucuronidation, before being eliminated. nih.govdrugbank.com The majority of the total dose, in the form of metabolites, is excreted within the first 48 to 96 hours after administration. nih.govpfizermedicalinformation.com

Role of Drug Transporters (e.g., ABCB1/P-gp, ABCC2, ABCG2) in Metabolism and Excretion

Drug transporters play a role in the disposition of this compound, influencing its absorption and excretion. nih.gov this compound has been identified as a substrate for P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter found in various tissues including the intestines, liver, and kidneys. nih.govclinicaltrials.gov It is also considered a weak inhibitor of this transporter. clinicaltrials.gov

In addition to P-gp, other transporters such as multidrug resistance protein 2 (MRP2 or ABCC2) and breast cancer resistance protein (BCRG or ABCG2) are involved in drug absorption and excretion and can be sites of drug-drug interactions. nih.gov While the specific interactions of this compound with ABCC2 are not extensively detailed in the provided context, it is known that itraconazole (B105839), another azole antifungal, inhibits the P-gp efflux pump, which can increase the intracellular concentration of co-administered drugs. scispace.com It is plausible that this compound's interaction with these transporters could similarly affect the disposition of other medications. Research has also indicated that BCRP is likely not inhibited by this compound. scispace.com

Drug-Drug Interactions (Mechanistic Basis)

This compound is highly susceptible to drug-drug interactions (DDIs), primarily due to its extensive metabolism by and potent inhibition of the cytochrome P450 (CYP) enzyme system. nih.govpfizermedicalinformation.comfrontiersin.org The mechanistic basis for these interactions is twofold: this compound as a victim of interactions and this compound as a perpetrator of interactions.

This compound as a Victim:

This compound's plasma concentrations can be significantly altered by co-administered drugs that are inducers or inhibitors of its primary metabolizing enzymes: CYP2C19, CYP3A4, and to a lesser extent, CYP2C9. oup.compfizermedicalinformation.com

Inducers: Potent inducers of CYP450 enzymes, such as rifampin, carbamazepine, and long-acting barbiturates, can significantly increase the metabolism of this compound, leading to decreased plasma concentrations and potential therapeutic failure. oup.com

Inhibitors: Conversely, drugs that inhibit CYP2C19 or CYP3A4 can decrease the metabolism of this compound, resulting in elevated plasma concentrations and an increased risk of toxicity. nih.gov For example, clarithromycin, a potent inhibitor of CYP3A4 and a moderate inhibitor of CYP2C19, has been shown to significantly increase the Cmax and AUC of this compound. nih.gov

This compound as a Perpetrator:

This compound itself is a potent inhibitor of several CYP enzymes, which can lead to increased plasma concentrations and potential toxicity of co-administered drugs that are substrates for these enzymes. mdpi.compfizermedicalinformation.com

CYP3A4 Inhibition: this compound is a strong inhibitor of CYP3A4. pfizermedicalinformation.comfrontiersin.org This can lead to clinically significant interactions with drugs metabolized by this pathway, such as sirolimus, tacrolimus, cyclosporine, and certain statins. frontiersin.orgoup.com

CYP2C19 and CYP2C9 Inhibition: this compound also inhibits CYP2C19 and CYP2C9. oup.compfizermedicalinformation.comasm.org This can affect the metabolism of drugs like phenytoin (B1677684), warfarin (B611796), and proton pump inhibitors (e.g., omeprazole). frontiersin.orgoup.comasm.org

The non-linear pharmacokinetics of this compound, due to its saturable metabolism, provides a foundation for many of these DDIs. nih.gov The inhibition of its own metabolic pathways can also be considered a form of auto-inhibition, further contributing to its complex pharmacokinetic profile. mdpi.com

The table below summarizes some of the key drug-drug interactions involving this compound and their mechanistic basis.

Interacting Drug/ClassMechanism of InteractionClinical Consequence on Interacting Drug
Rifampin, Carbamazepine Induction of CYP3A4 and CYP2C19Decreased this compound concentration
Clarithromycin Inhibition of CYP3A4 and CYP2C19Increased this compound concentration
Sirolimus, Tacrolimus, Cyclosporine Inhibition of CYP3A4 by this compoundIncreased immunosuppressant concentration
Phenytoin Inhibition of CYP2C9 by this compound; Induction of CYPs by phenytoinIncreased phenytoin concentration; Decreased this compound concentration
Warfarin Inhibition of CYP2C9 by this compoundIncreased warfarin concentration and anticoagulant effect
Proton Pump Inhibitors (e.g., Omeprazole) Inhibition of CYP2C19 by this compoundIncreased omeprazole (B731) concentration
Statins (CYP3A4 substrates) Inhibition of CYP3A4 by this compoundIncreased statin concentration
Benzodiazepines (CYP3A4 substrates) Inhibition of CYP3A4 by this compoundIncreased benzodiazepine (B76468) concentration
Sulfonylureas Inhibition of CYP2C9 by this compoundIncreased sulfonylurea concentration
Vinca (B1221190) Alkaloids Inhibition of CYP3A4 by this compoundIncreased vinca alkaloid concentration

Inhibition of Cytochrome P450 Isoenzymes (CYP2C19, CYP2C9, CYP3A4) by this compound

This compound's pharmacokinetic profile is significantly influenced by its interactions with the cytochrome P450 (CYP) enzyme system. It acts as both a substrate and a potent inhibitor of several key isoenzymes, namely CYP2C19, CYP2C9, and CYP3A4. hres.cafda.govhres.caeuropa.eu This inhibitory action is a primary determinant of its drug-drug interaction potential.

In vitro studies utilizing human liver microsomes have been instrumental in characterizing the inhibitory effects of this compound. These studies have demonstrated that this compound is a potent inhibitor of CYP2C19, CYP2C9, and CYP3A4. nih.govresearchgate.net The mechanism of inhibition varies between the isoenzymes. For CYP2C9 and CYP2C19, this compound acts as a competitive inhibitor. nih.govresearchgate.net In the case of CYP3A4, the inhibition is more complex, exhibiting both competitive and noncompetitive characteristics. nih.govresearchgate.netmdpi.com

The inhibitory constants (Ki) derived from these pre-clinical studies provide a quantitative measure of this compound's inhibitory potency. A lower Ki value signifies a stronger inhibition. Research has shown that this compound is a particularly potent inhibitor of CYP3A4, with a competitive Ki value of 0.66 μM. nih.govresearchgate.net Its inhibitory effects on CYP2C9 and CYP2C19 are also significant, with Ki values of 2.79 μM and 5.1 μM, respectively. nih.govresearchgate.net Notably, some studies have reported a noncompetitive Ki of 2.97 μM for CYP3A4 inhibition. nih.govresearchgate.net Another study reported a competitive Ki of 1.90 µM for CYP2C19. mdpi.com

The clinical implication of this potent inhibition is the potential for this compound to increase the plasma concentrations of other drugs that are metabolized by these same enzymes. nih.govresearchgate.net This can lead to an increased risk of toxicity from the co-administered drug.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoenzymes by this compound

Enzyme Inhibition Mechanism Ki (μM) Reference
CYP2C19 Competitive 5.1 nih.govresearchgate.net
CYP2C19 Competitive 1.90 mdpi.com
CYP2C9 Competitive 2.79 nih.govresearchgate.net
CYP3A4 Competitive 0.66 nih.govresearchgate.net
CYP3A4 Noncompetitive 2.97 nih.govresearchgate.net
CYP3A4 Noncompetitive 2.75 mdpi.com

Induction or Inhibition of this compound Metabolism by Co-administered Agents

The metabolism of this compound is susceptible to modulation by other drugs, which can either induce or inhibit the activity of the CYP450 enzymes responsible for its breakdown. europa.eueuropa.eu This can lead to significant alterations in this compound plasma concentrations, potentially impacting its efficacy and safety.

Induction of Metabolism:

Certain drugs, known as CYP450 inducers, can accelerate the metabolism of this compound, leading to lower plasma concentrations. europa.eueuropa.eu Pre-clinical and clinical studies have identified several potent inducers that can significantly reduce this compound levels.

Rifampin: A powerful CYP450 inducer, has been shown to decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound by 93% and 96%, respectively. europa.eu

Phenytoin: This anticonvulsant is also a known CYP450 inducer and can lead to reduced this compound concentrations. asm.orgnih.gov

Efavirenz: A non-nucleoside reverse transcriptase inhibitor, induces CYP450 enzymes and has been observed to decrease the steady-state Cmax and AUC of this compound by 61% and 77%, respectively. europa.eu

Inhibition of Metabolism:

Conversely, drugs that inhibit the activity of CYP2C19, CYP2C9, and CYP3A4 can impede the metabolism of this compound, resulting in elevated plasma concentrations. europa.eueuropa.eu

Fluconazole (B54011): This antifungal agent inhibits CYP2C19 and CYP3A4 and has been shown to significantly increase this compound plasma levels. europa.eunih.govasm.org

HIV Protease Inhibitors: In vitro studies suggest that HIV protease inhibitors can inhibit the metabolism of this compound. europa.eu

Table 2: Effect of Co-administered Agents on this compound Pharmacokinetics

Co-administered Agent Mechanism Effect on this compound Reference
Rifampin CYP450 Induction Significantly Reduced Plasma Concentrations europa.eupfizermedicalinformation.com
Phenytoin CYP450 Induction Reduced Plasma Concentrations europa.euasm.orgnih.gov
Efavirenz CYP450 Induction Significantly Reduced Plasma Concentrations europa.eupfizermedicalinformation.com
Omeprazole CYP2C19 Inhibition Increased Plasma Concentrations europa.eujmatonline.com
Fluconazole CYP2C19 & CYP3A4 Inhibition Significantly Increased Plasma Concentrations europa.eunih.gov
HIV Protease Inhibitors CYP450 Inhibition Potential for Increased Plasma Concentrations europa.eu

Influence of Systemic Inflammation on Metabolism in pre-clinical models

Pre-clinical research indicates that systemic inflammation can significantly impair the hepatic metabolism of this compound. researchgate.netfrontiersin.org Animal models, particularly those using lipopolysaccharide (LPS) to induce a systemic inflammatory response, have been crucial in elucidating these mechanisms. researchgate.netfrontiersin.orgnih.gov

Inflammation, characterized by the release of pro-inflammatory cytokines, has been shown to downregulate the expression and activity of CYP450 enzymes in the liver. frontiersin.org This downregulation directly affects the metabolism of drugs like this compound, which are primarily cleared by these enzymes. Studies have demonstrated that inflammation can lead to reduced metabolism of this compound, resulting in higher and potentially toxic drug concentrations. iatdmct.orgoup.com

In a mouse model of LPS-induced inflammation, the administration of 1-Methylnicotinamide (1-MNA), a metabolite with anti-inflammatory properties, was found to promote the M2 polarization of liver Kupffer cells. researchgate.netfrontiersin.org This led to an increase in the secretion of the anti-inflammatory cytokine IL-10, which in turn upregulated the expression of CYP2C38 (a murine ortholog of human CYP2C19) in hepatocytes, thereby enhancing this compound metabolism. researchgate.netfrontiersin.org This suggests that modulating the inflammatory response could be a strategy to mitigate the impact of inflammation on this compound pharmacokinetics.

Further studies in rat models of LPS-induced inflammation have shown that treatment with Astragalus polysaccharide (APS) can also promote this compound metabolism. nih.gov This effect is thought to be mediated through the gut microbiota, specifically by increasing the abundance of Bifidobacterium bifidum, which in turn can regulate the expression of the this compound-metabolizing enzyme CYP2C19. nih.gov Similarly, Polysaccharide A (PSA) from Bacteroides fragilis has been shown to ameliorate abnormal this compound metabolism in LPS-stimulated animal models by inhibiting the TLR4/NF-κB signaling pathway and upregulating CYP2C19 expression. nih.gov

These pre-clinical findings highlight the intricate interplay between the immune system, the gut microbiome, and drug metabolism. The data strongly suggest that the inflammatory state of an individual can be a significant variable in determining this compound clearance.

Table 3: Pre-clinical Findings on Inflammation and this compound Metabolism

Model Inflammatory Stimulus Intervention Key Findings Reference
Mouse Lipopolysaccharide (LPS) 1-Methylnicotinamide (1-MNA) Promoted M2 polarization of Kupffer cells, increased IL-10, upregulated CYP2C38, and enhanced this compound metabolism. researchgate.netfrontiersin.org
Rat Lipopolysaccharide (LPS) Astragalus polysaccharide (APS) Promoted this compound metabolism, potentially through modulation of gut microbiota and CYP2C19 expression. nih.gov
Mouse/Rat Lipopolysaccharide (LPS) Polysaccharide A (PSA) from Bacteroides fragilis Ameliorated abnormal this compound metabolism by inhibiting the TLR4/NF-κB pathway and upregulating CYP2C19. nih.gov

Pharmacodynamics: Mechanistic and in Vitro Modeling

Relationship Between Drug Concentration and Fungal Growth Inhibition in In Vitro Models

The in vitro activity of voriconazole (B182144) is characterized by a concentration-dependent inhibition of fungal growth. asm.org Studies have consistently demonstrated that as the concentration of this compound increases, the extent of fungal growth inhibition also increases. For instance, in studies involving Aspergillus species, this compound has been shown to be effective at concentrations as low as 0.5 μg/ml, with the ability to completely inhibit germination at concentrations between 0.3 to 0.6 μg/ml. nih.gov This inhibitory effect is sustained, with cultures remaining free of fungal growth for extended periods without the need for drug replenishment. nih.gov

The fungistatic activity of this compound has been documented against a wide array of yeasts and molds. Against most Candida species, this compound demonstrates potent activity with minimum inhibitory concentrations (MICs) generally below 2 µg/ml. researchgate.net Specifically, for Candida albicans, the most common causative agent of candidiasis, this compound has shown to be highly effective. nih.govasm.org Even for species that can exhibit reduced susceptibility to other azoles, such as Candida glabrata and Candida krusei, this compound often retains significant in vitro activity. researchgate.netnih.govreviberoammicol.com

Similarly, against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, this compound exhibits low MIC values, often lower than those of other antifungal agents like amphotericin B and itraconazole (B105839). researchgate.netnih.gov However, the activity against some fungal species can be more variable. For example, while this compound shows good in vitro activity against many dematiaceous fungi and dimorphic fungi, its efficacy against Zygomycetes species is limited. researchgate.net

The relationship between this compound concentration and its antifungal effect is not always linear and can be influenced by the specific fungal species and isolate being tested. Time-kill studies have revealed that higher concentrations of this compound lead to a more rapid and extensive reduction in fungal viability. nih.gov For example, against Candida species, increasing the this compound concentration from 1x MIC to 16x MIC resulted in a significantly greater maximal growth inhibition. nih.gov

Development and Application of In Vitro Pharmacokinetic/Pharmacodynamic Models

To better understand the complex interplay between this compound and fungal pathogens over time, researchers have developed sophisticated in vitro pharmacokinetic/pharmacodynamic (PK/PD) models. These models aim to simulate the fluctuating drug concentrations that occur in the human body after administration, providing a more clinically relevant assessment of antifungal efficacy than static MIC testing alone. asm.orgnih.gov

Simulation of this compound Pharmacokinetics in Dynamic Systems

Dynamic in vitro models, such as one-compartment and two-compartment systems, are designed to mimic human pharmacokinetics. nih.govresearchgate.net These systems typically consist of a central compartment where the drug is introduced and diluted over time, simulating drug clearance from the body. researchgate.net Peristaltic pumps are often used to introduce fresh, drug-free medium and remove the drug-containing medium at a controlled rate, thereby replicating the half-life of this compound observed in patients. nih.govresearchgate.net

These models allow for the simulation of various dosing regimens and the resulting concentration-time profiles. For example, a human-like pharmacokinetic profile of this compound can be simulated to achieve specific peak concentrations (Cmax) and area under the concentration-time curve (AUC) values that correspond to those seen in clinical practice. asm.org Studies have successfully simulated this compound's half-life of approximately 6 hours in these in vitro systems, closely mirroring the in vivo reality. nih.gov This ability to replicate human pharmacokinetics is crucial for studying the time-dependent and concentration-dependent killing characteristics of this compound. nih.gov

Assessment of Antifungal Activity Against Fungal Species (e.g., Aspergillus spp., Candida spp.)

Within these dynamic in vitro models, the antifungal activity of this compound against clinically relevant fungal species is assessed. The growth of fungi like Aspergillus spp. and Candida spp. is monitored over time in the presence of simulated this compound concentrations. asm.orgresearchgate.net Fungal growth can be quantified through various methods, including colony-forming unit (CFU) counts, optical density measurements, or by measuring biomarkers such as galactomannan (B225805) for Aspergillus. researchgate.netresearchgate.netresearchgate.net

These models have demonstrated a clear dose-dependent inhibition of fungal growth by this compound. researchgate.net For instance, in a model simulating standard this compound doses against Candida albicans, a significant growth inhibition was observed, with higher doses resulting in greater efficacy. researchgate.net Similarly, in models of invasive aspergillosis, this compound has been shown to suppress the release of galactomannan in a concentration-dependent manner. asm.org These dynamic models are particularly valuable for investigating the efficacy of this compound against resistant strains, helping to define the drug exposures required to overcome reduced susceptibility. researchgate.netscispace.comnih.gov

Correlation of In Vitro Pharmacodynamic Indices with Antifungal Effects (e.g., fAUC/MIC, Cmax/MIC)

A key objective of in vitro PK/PD modeling is to identify the pharmacodynamic index that best predicts the antifungal efficacy of this compound. The most commonly evaluated indices are the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). ru.nlscielo.br

For this compound, numerous studies have shown that the fAUC/MIC ratio is the PK/PD index that correlates most strongly with treatment efficacy, particularly for Aspergillus and Candida species. ru.nlscielo.brasm.org This indicates that the total drug exposure over a 24-hour period, relative to the susceptibility of the fungus, is the primary determinant of a successful outcome.

In vitro studies have been instrumental in defining the target fAUC/MIC values associated with maximal or near-maximal antifungal activity. For Aspergillus fumigatus, an fAUC/MIC ratio of approximately 25-30 has been associated with a 50% effective concentration (EC50) in some models, while higher ratios are needed for maximal effect. researchgate.net In a dynamic in vitro model of invasive pulmonary aspergillosis, AUC:MIC values of 55 and 32.1 (using CLSI and EUCAST methodologies, respectively) were required to suppress galactomannan production. scispace.comnih.gov For Candida albicans, in vitro PK/PD studies have also pointed to fAUC/MIC as the key driver of efficacy. asm.org

These in vitro derived PK/PD targets can be bridged to human data using Monte Carlo simulations to help inform optimal dosing strategies and establish clinical breakpoints. asm.org The correlation between these in vitro indices and in vivo outcomes underscores the importance of these models in advancing our understanding of this compound's pharmacodynamics and optimizing its clinical use.

Table of Compounds Mentioned

Compound Name
This compound
Amphotericin B
Itraconazole
Fluconazole (B54011)
Ketoconazole
Caspofungin
Anidulafungin
Posaconazole (B62084)
Isavuconazole
Flucytosine
Natamycin

Interactive Data Table: In Vitro Activity of this compound Against Various Fungal Species

Fungal SpeciesThis compound MIC Range (µg/mL)Reference(s)
Candida albicans0.06 (MIC90) nih.govasm.org
Candida glabrata0.03 to 8 researchgate.net
Candida krusei0.01 to > 4 researchgate.net
Candida tropicalisMore active than other azoles nih.gov
Candida parapsilosisMore active than other azoles nih.gov
Aspergillus fumigatus< 0.03 to 2 researchgate.net
Aspergillus flavus< 0.03 to 2 researchgate.net
Aspergillus nigerSimilar to amphotericin B nih.gov
Aspergillus terreusSimilar to itraconazole nih.gov
Fusarium solani1 to 4 oup.com
Scedosporium apiospermumNear maximal effect at 10 mg/L asm.org
Sporothrix schenckii0.12 to 16 oup.com

Fungal Resistance Mechanisms

Target Enzyme Alterations (ERG11/CYP51 Gene Mutations)

Mutations in the ERG11 (also known as CYP51) gene, which encodes the enzyme lanosterol (B1674476) 14α-demethylase, are a common mechanism of azole resistance in fungi. oup.comfrontiersin.orgmdpi.comnih.gov These mutations can lead to a decreased affinity of voriconazole (B182144) for the target enzyme, thereby compromising its inhibitory effect. oup.commdpi.com Over 140 different ERG11 mutations have been described in Candida albicans alone, although not all have been definitively linked to azole resistance. oup.commdpi.com

Specific Amino Acid Substitutions (e.g., G54W, L98H, M220K, T289A, Y121F) and their Impact on Azole Binding

Specific amino acid substitutions in the Erg11 protein can significantly impact azole binding and confer resistance. In Aspergillus fumigatus, hot spots for mutations include codons 54, 98, 138, 220, and 448. frontiersin.org

Amino Acid SubstitutionFungal SpeciesImpact on Azole ResistanceRelevant Azoles
G54R/E/VAspergillus fumigatusLeads to cross-resistanceItraconazole (B105839), Posaconazole (B62084)
L98HAspergillus fumigatusOften occurs with a tandem repeat in the cyp51A promoter. frontiersin.orgItraconazole, this compound, Posaconazole
M220I/V/T/KAspergillus fumigatusCan develop resistanceItraconazole, this compound, Refconazole, Posaconazole frontiersin.org
T289AAspergillus fumigatusOften occurs with a tandem repeat and Y121F. frontiersin.orgThis compound, Itraconazole, Posaconazole
Y121FAspergillus fumigatusOften occurs with a tandem repeat and T289A. frontiersin.orgThis compound, Itraconazole, Posaconazole
Y145FCryptococcus neoformansConfers resistance to this compound but attenuates resistance to itraconazole and posaconazole. frontiersin.orgnih.govThis compound
G468S (G484S)Cryptococcus neoformansMay confer multi-azole resistance and alter heme-binding domain orientation. frontiersin.orgnih.govFluconazole (B54011), this compound

These substitutions can lead to changes in the tertiary structure of the enzyme, altering the drug-binding cavity or blocking access to the active site, thus reducing the affinity of this compound for Erg11p. oup.comfrontiersin.orgmdpi.com

Gene Dosage Effects and Target Overexpression

Increased expression of the ERG11 gene, leading to an overexpression of the target enzyme, is another mechanism contributing to azole resistance. oup.comnih.gov This can occur through various mechanisms, including gene amplification or aneuploidy, resulting in a higher copy number of the ERG11 gene. nih.govnih.gov With more target enzyme molecules present, a higher concentration of the antifungal drug is required to achieve the same inhibitory effect, leading to reduced susceptibility. Overexpression of ERG11 has been reported in azole-resistant isolates of various Candida species, including C. glabrata, C. parapsilosis, C. tropicalis, and C. krusei. nih.gov

Efflux Pump Overexpression and Mutations

Overexpression of efflux pumps, which are membrane proteins that actively transport antifungal drugs out of the fungal cell, is a major mechanism of this compound resistance. nih.govbiotechmedjournal.commdpi.com This reduces the intracellular concentration of the drug below the level required to inhibit the target enzyme. mdpi.com Fungi possess different types of efflux pumps, primarily belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.commdpi.com

ATP-Binding Cassette (ABC) Transporters (e.g., CDR1, CDR2)

ABC transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. biotechmedjournal.com In Candida species, the ABC transporters CDR1 and CDR2 are major contributors to azole resistance. researchgate.netbiotechmedjournal.comasm.org Overexpression of CDR1 and CDR2 genes is frequently observed in azole-resistant clinical isolates of C. albicans and C. glabrata. nih.govresearchgate.netbiotechmedjournal.comasm.org CDR1 is generally considered a major contributor to azole resistance compared to CDR2. biotechmedjournal.comasm.org In Aspergillus fumigatus, ABC transporter genes such as atrF and atrI have been implicated in azole resistance, with atrI mediating resistance to this compound. biotechmedjournal.com

Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1)

MFS transporters are another major family of efflux pumps that utilize the proton motive force to extrude substrates from the cell. biotechmedjournal.com In Candida albicans, the MFS transporter MDR1 plays a significant role in resistance to fluconazole and has also been implicated in this compound resistance. mdpi.comnih.govnih.gov Overexpression of the MDR1 gene is a common mechanism of resistance in C. albicans. nih.govnih.gov In Aspergillus flavus, overexpression of MDR1 and MDR2 has been associated with this compound resistance. asm.org

Transcriptional Regulators of Efflux Pumps (e.g., tac1, mrr1, PDR1)

The expression of efflux pump genes is tightly regulated by transcription factors. Mutations or alterations in these regulators can lead to constitutive overexpression of efflux pumps, contributing to resistance.

Tac1: In Candida albicans, the transcription factor Tac1 is a key regulator of the CDR1 and CDR2 genes. nih.govnih.govplos.orgoup.com Gain-of-function mutations in TAC1 are frequently found in azole-resistant C. albicans isolates and lead to the constitutive upregulation of CDR1 and CDR2 expression. nih.govasm.orgnih.govoup.com Tac1 binds to specific DNA elements (Drug Responsive Elements - DREs) in the promoter regions of its target genes. nih.govoup.com

Mrr1: The transcription factor Mrr1 regulates the expression of the MDR1 gene in Candida albicans. nih.govnih.govnih.govplos.org Gain-of-function mutations in MRR1 are a major cause of MDR1 overexpression and fluconazole resistance in C. albicans. nih.govnih.govasm.org These mutations can render Mrr1 constitutively active, leading to increased MDR1 expression and multidrug resistance, including reduced susceptibility to this compound in some species like Candida parapsilosis. nih.govnih.govasm.orgnih.govasm.org

Pdr1: In Candida glabrata, the transcription factor Pdr1 is a key regulator of ABC transporters, including CgCDR1 and CgCDR2, which are major determinants of azole resistance in this species. nih.govresearchgate.netuniprot.org Gain-of-function mutations in PDR1 are commonly found in azole-resistant C. glabrata clinical isolates and lead to the upregulation of efflux pump genes. nih.govresearchgate.netuniprot.orgmdpi.com Pdr1 binds to pleiotropic drug response elements (PDREs) in the promoters of its target genes. uniprot.orgyeastgenome.orgwikipedia.org

These transcriptional regulators play a central role in mediating the adaptive response of fungi to azole exposure, and alterations in their function can lead to stable, high-level drug resistance. nih.govmdpi.com

Bypass Pathways and Alternative Sterol Synthesis

Resistance to azole antifungals, including this compound, can involve the activation of bypass pathways and alterations in sterol synthesis that circumvent the primary inhibition of Erg11p. When Erg11p is inhibited by azoles, lanosterol accumulates. mdpi.com This accumulated lanosterol can be redirected into alternative pathways involving enzymes such as Erg6p and Erg3p, leading to the synthesis of toxic dienols. mdpi.com Modifications in these enzymes can contribute to drug resistance. mdpi.com

Research in Fusarium keratoplasticum, a species associated with human infections, has revealed the upregulation of ergosterol (B1671047) biosynthesis gene duplicates, including erg6A, cyp51A, and ebp1, upon exposure to this compound. nih.govnih.gov This suggests the potential activation of an alternative ergosterol biosynthesis salvage pathway in these resistant strains. nih.govnih.gov The presence of homologs to human cholesterol biosynthesis genes in F. keratoplasticum also indicates the possibility of additional sterol biosynthesis pathways being induced under specific conditions, such as during host invasion. nih.govnih.gov

Biofilm-Related Resistance Mechanisms (Molecular Aspects)

Fungal biofilms are structured microbial communities encased in an extracellular matrix, and their formation is a significant factor in antifungal resistance. researchgate.netresearchgate.netmdpi.com Biofilm-associated infections exhibit elevated resistance to antifungal agents compared to planktonic cells. researchgate.net Several molecular mechanisms contribute to this intrinsic resistance within biofilms.

These mechanisms include the sequestration of the antifungal agent by the extracellular matrix, the overexpression of drug efflux pumps, physiological changes in sessile (biofilm-dwelling) cells such as slow growth rate, and the presence of persister cells. researchgate.netresearchgate.netmdpi.com Persister cells represent a temporarily resistant subpopulation that arises not from genetic mutation but from metabolic inactivity and dormancy, allowing them to survive exposure to antimicrobial agents. mdpi.com

Studies on Candida species have shown transcriptional changes in genes involved in ergosterol biosynthesis within biofilms. researchgate.net For instance, upregulation of ERG genes has been reported in biofilms of Candida albicans and Candida parapsilosis. researchgate.net In Candida tropicalis, this compound resistance in biofilms appears to be linked to ERG gene overexpression and alterations in the sterol content of the cell membrane. researchgate.net Specifically, overexpression of the ERG11 gene has been identified as a potential contributor to the resistance of C. tropicalis sessile cells to azoles. researchgate.net

Furthermore, the expression of azole efflux pump genes, such as CDR1 and MDR1, is upregulated in the early stages of biofilm formation, contributing to resistance by actively transporting the drug out of the fungal cell. oup.com

Cross-Resistance with Other Azole Antifungals

Cross-resistance, where resistance to one azole antifungal confers resistance to others, is a significant clinical challenge. This compound, being a second-generation triazole, can exhibit cross-resistance with other azoles like fluconazole and itraconazole. biorxiv.orgfrontiersin.orgresearchgate.net

Studies have demonstrated significant cross-resistance between this compound and other azoles, particularly fluconazole and itraconazole. researchgate.net For example, a study on Candida isolates found that a notable percentage of isolates intermediate or resistant to fluconazole and itraconazole were also intermediate or resistant to this compound. researchgate.net Specifically, 71% of fluconazole-resistant Candida isolates and 77% of itraconazole-resistant isolates were also resistant to this compound. researchgate.net This suggests that this compound may not be an effective alternative for infections caused by Candida species already resistant to fluconazole. researchgate.net

The molecular mechanisms underlying cross-resistance often involve shared resistance pathways, such as alterations in the ERG11 gene (encoding the azole target enzyme) or the overexpression of efflux pumps like MDR1, which can transport multiple azole drugs out of the cell. frontiersin.orgasm.org In Candida parapsilosis, gain-of-function mutations in the MRR1 transcription factor gene have been shown to confer resistance to both fluconazole and this compound, supporting the idea of similar underlying mechanisms for resistance to these two azoles. asm.org Exposure to azole pesticides has also been shown to induce cross-resistance to medical azoles, including this compound, in environmental fungi like Cryptococcus neoformans. mdpi.com

Analytical Methodologies for Research and Pre Clinical Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides robust platforms for the separation and quantification of voriconazole (B182144) from complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most frequently employed techniques. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, although less commonly.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in various samples, including plasma and pharmaceutical formulations. plos.orgnih.gov Its popularity stems from its sensitivity, specificity, and reproducibility. plos.org HPLC methods for this compound analysis typically employ a reverse-phase C18 column and a UV detector. plos.orgnih.gov

Several studies have detailed the development and validation of HPLC methods for this compound quantification. For instance, a method using a mobile phase of acetonitrile (B52724) and water (7:3) with UV detection at 255 nm has been reported to have a limit of quantification of 0.2 mg/L and a linearity range of 0.2–15 mg/L. nih.gov Another study described an HPLC-UV method with a linear range of 0.125–12.5 µg/mL and a recovery of over 97.8%. mdpi.com The optimization of variables such as mobile phase composition, flow rate, and detection wavelength is crucial for achieving accurate quantification and separation from potential interferences. plos.org

A simple and rapid HPLC method involved protein precipitation with perchloric acid and separation on a C18 column, demonstrating the feasibility of straightforward sample preparation. nih.gov Furthermore, an ultra-simple method requiring only 10 µL of plasma and protein precipitation with methanol (B129727) has been developed, highlighting the ongoing efforts to streamline analytical workflows. mdpi.com

Below is a table summarizing key parameters from various published HPLC methods for this compound analysis:

Mobile PhaseColumnDetection WavelengthLinearity RangeRetention TimeReference
Acetonitrile:Water (60:40)C18256 nm0.125 - 16 µg/mL3.13 min redalyc.org
Acetonitrile:Water (50:50, v/v)C18 (L1, 5μ)254 nmNot Specified< 4 min nih.gov
Water:Acetonitrile (35:65, % v/v)C18256 nm0.1 - 2 µg/mL3.95 min nih.gov
Acetonitrile and Water (7:3)C18 (250 × 4.6 mm, 5 μm)255 nm0.2 - 15 mg/LNot Specified nih.gov
Not SpecifiedNot SpecifiedNot Specified0.125 - 12.5 µg/mLNot Specified mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. plos.org This technique has been successfully applied to the analysis of this compound, often in conjunction with mass spectrometry. scirp.org The use of smaller particle size columns in UPLC systems leads to improved separation efficiency and reduced analysis times. A study utilizing a UPLC system coupled with a mass detector demonstrated the successful separation and quantification of this compound in human plasma. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than liquid chromatography-based methods for this compound analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has been explored for its potential applicability. tandfonline.com This technique is a powerful tool for the separation and identification of volatile and thermally stable compounds. A study has reported on the development of a GC-MS/MS method for the determination of this compound in raven plasma, indicating its utility in preclinical pharmacokinetic studies in specific animal models. tandfonline.com

Mass Spectrometry Coupled Techniques

The coupling of mass spectrometry (MS) with liquid chromatography has revolutionized the quantification of drugs in biological matrices, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a highly sensitive and selective method for the determination of this compound levels in biological fluids. scirp.org This technique is frequently employed for therapeutic drug monitoring and pharmacokinetic studies. nih.govfrontiersin.org The methodology typically involves precipitating plasma proteins, often with methanol, followed by injection into the LC-MS/MS system. nih.gov

Quantification is achieved using multiple-reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. For this compound, a common transition monitored is m/z 350 to 280.9. nih.gov LC-MS/MS methods have been validated over clinically relevant concentration ranges, for example, from 0.1 to 10.0 µg/mL, with high precision and accuracy. nih.gov The use of an internal standard, such as fluconazole (B54011), is standard practice to ensure the accuracy of the results. nih.gov

A study involving the analysis of 68 plasma samples from 42 patients highlighted the clinical utility of this method in identifying individuals with this compound concentrations outside the optimal therapeutic range. nih.gov Another approach, PaperSpray tandem mass spectrometry (PS-MS/MS), offers a rapid, direct analysis of biological fluids without the need for extensive sample preparation. thermofisher.com This technique has been used for the quantitation of this compound in human serum with a linear dynamic range covering clinically relevant concentrations. thermofisher.com

Triple-Quadrupole Mass Spectrometry (LC-MS/MS)

The triple-quadrupole mass spectrometer is a commonly used instrument for LC-MS/MS analysis of this compound. scirp.org This type of mass spectrometer is operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. scirp.org For this compound, detection is typically performed in the positive ion mode using electrospray ionization (ESI). scirp.org

A specific LC-MS/MS method using a triple quadrupole detector reported the precursor and product ions for this compound as Q1 mass: 350.1 m/z and Q3 mass: 281.1 m/z, respectively. scirp.org This method demonstrated linearity over a calibration curve range of 0.10 - 8.00 μg/ml with a correlation coefficient (r) of ≥ 0.99. scirp.org The intra- and inter-assay precision were found to be ≤5.76%, and the accuracy was within 85% - 115%. scirp.org

Furthermore, a high-performance liquid chromatography-tandem mass spectrometry cubed (HPLC-MS³) method has been developed and validated for quantifying this compound in human plasma. mdpi.com This technique, which involves an additional fragmentation step, can reduce matrix interference and background noise, leading to a higher signal-to-noise ratio and improved sensitivity compared to conventional MS² methods. mdpi.com

The following table summarizes key parameters of various mass spectrometry-based methods for this compound quantification:

TechniqueInstrumentIonization ModeMonitored Transition (m/z)Linearity RangeReference
LC-MS/MSTriple Quadrupole DetectorESI (+)350.1 → 281.10.10 - 8.00 µg/mL scirp.org
LC-MS/MSNot SpecifiedNot Specified350 → 280.90.1 - 10.0 µg/mL nih.gov
PS-MS/MSTSQ Altis Triple-Stage Quadrupole MSNot SpecifiedNot Specified0.1 - 10 µg/mL thermofisher.com
HPLC-MS³Qtrap 5500 Mass SpectrometerESI (+)350.3 → 224.3 → 197.30.25 - 20 µg/mL mdpi.com
LC-MS/MSThermo-Finnigan TSQ QuantumESI (+)350.3 → 281.2 & 127.5Not Specified tandfonline.com

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), utilizing electrospray ionization (ESI) and multiple reaction monitoring (MRM), stands as a cornerstone for the sensitive and selective quantification of this compound in biological samples. scirp.orgoup.combas.bg ESI is a soft ionization technique that generates protonated molecular ions of the analyte, [M+H]+, which are then subjected to tandem mass spectrometry. oup.com

In the MRM mode, specific precursor-to-product ion transitions are monitored for both this compound and an internal standard (IS), which is often a structurally similar compound like fluconazole or diazepam. scirp.orgbas.bg This process provides a high degree of selectivity and sensitivity, minimizing interference from endogenous matrix components. nih.gov For this compound, a common precursor ion is m/z 350.1 or 350.3, which fragments into product ions such as m/z 281.1, 224.1, 224.3, or 127.0. scirp.orgbas.bgnih.govfungalinfectiontrust.org The selection of specific ion transitions is optimized to enhance signal intensity and reduce background noise. nih.gov

The use of an internal standard is critical to correct for variations in sample preparation and instrument response. nih.gov Sample preparation typically involves protein precipitation with acetonitrile, followed by centrifugation and reconstitution of the supernatant. nih.gov Chromatographic separation is often achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate. oup.combas.bgnih.gov

The combination of ESI and MRM allows for the development of rapid, robust, and highly sensitive assays for this compound quantification in plasma and other biological matrices, which is essential for detailed pharmacokinetic assessments in pre-clinical studies. scirp.orgoup.com

Table 1: Examples of ESI-MRM Parameters for this compound Analysis

Parameter This compound Internal Standard (IS) Reference
Precursor Ion (m/z) 350.1 307.1 (Fluconazole) scirp.org
Product Ion (m/z) 281.1 238.0 (Fluconazole) scirp.org
Precursor Ion (m/z) 350.2 237.2 (Carbamazepine) oup.com
Product Ion (m/z) 127.2 194.3 (Carbamazepine) oup.com
Precursor Ion (m/z) 350.3 285.2 (Diazepam) bas.bg
Product Ion (m/z) 127.0 193.1 (Diazepam) bas.bg
Precursor Ion (m/z) 350.0 531.1 (Ketoconazole) fungalinfectiontrust.org
Product Ion (m/z) 224.1 489.1 (Ketoconazole) fungalinfectiontrust.org

Other Spectroscopic and Electrophoretic Methods in Research

While LC-MS/MS is a dominant technique, other analytical methods have been employed for the quantification of this compound in research settings, particularly for bulk drug analysis and pharmaceutical dosage forms.

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the determination of this compound. asianpubs.orgijpsjournal.com This technique is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The maximum absorbance (λmax) for this compound is consistently reported to be around 256 nm in various solvents, including methanol, 0.1 N HCl, and buffer pH 1.2. asianpubs.orgijpsjournal.comjddtonline.inforjptonline.org

For quantification, a calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against the corresponding concentrations. asianpubs.orgasianpubs.org The concentration of this compound in a sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. asianpubs.org These methods generally demonstrate good linearity over a specific concentration range, adhering to Beer's law. asianpubs.orgrjptonline.org For instance, linearity has been observed in ranges such as 5-80 µg/mL and 10-70 µg/mL. asianpubs.orgasianpubs.org

UV spectrophotometric methods have been successfully applied to the analysis of this compound in bulk drug and tablet formulations. asianpubs.orgijpsjournal.comasianpubs.org The simplicity and speed of this method make it suitable for routine quality control analysis. asianpubs.org

Table 2: Performance Characteristics of UV-Visible Spectrophotometric Methods for this compound

Parameter Finding Solvent Reference
λmax 252 nm Methanol/Distilled Water asianpubs.org
Linearity Range 5-80 µg/mL Methanol/Distilled Water asianpubs.org
Correlation Coefficient (r) 0.99979 Methanol/Distilled Water asianpubs.org
λmax 256 nm 0.1 N HCl asianpubs.org
Linearity Range 10-70 µg/mL 0.1 N HCl asianpubs.org
Correlation Coefficient (r²) 0.9986 0.1 N HCl asianpubs.org
λmax 256 nm Buffer pH 1.2 ijpsjournal.com
Linearity Range 10-50 µg/mL Buffer pH 1.2 ijpsjournal.com
Correlation Coefficient (r²) 0.9999 Buffer pH 1.2 ijpsjournal.com
λmax 256 nm Methanol jddtonline.inforjptonline.org
Linearity Range 10-50 µg/mL Methanol jddtonline.info
Correlation Coefficient (R²) 0.9993 Methanol jddtonline.inforesearchgate.net

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of this compound, offering high separation efficiency and short analysis times. rsc.orgnih.gov Capillary zone electrophoresis (CZE) methods have been developed for the analysis of antifungal compounds, including this compound. nih.gov

In one study, a CE method was developed for the simultaneous determination of this compound and its metabolites in human plasma. rsc.org This method utilized cation-selective exhaustive injection and sweeping micellar electrokinetic chromatography (MEKC), achieving a significant increase in sensitivity compared to conventional MEKC. rsc.org The separation was performed in an uncoated fused-silica capillary with a phosphate (B84403) buffer. rsc.org

Another application of CE is in the chiral separation of this compound's four stereoisomers. nih.gov This was achieved using cyclodextrin-modified micellar electrokinetic chromatography, with a sulphobutyl-ether-beta-cyclodextrin (SBE-β-CD) additive proving effective for the complete separation of all four stereoisomers. nih.gov This highlights the capability of CE in resolving complex mixtures of closely related compounds.

Table 3: Capillary Electrophoresis Methods for this compound Analysis

Method Application Key Findings Reference
Cation-selective exhaustive injection and sweeping MEKC Simultaneous determination of this compound and its metabolites in human plasma 200-fold increase in sensitivity compared to conventional MEKC; LOD of 0.01 μg/mL for all analytes. rsc.orgrsc.org rsc.orgrsc.org
Cyclodextrin-modified MEKC Chiral separation of four stereoisomers Complete separation achieved with sulphobutyl-ether-beta-cyclodextrin (DS = 4.5). nih.gov nih.gov
Capillary Zone Electrophoresis (CZE) Analysis of seven antifungal compounds LOD of 0.90 µg/mL and LOQ of 3.00 µg/mL for this compound. nih.gov nih.gov

Validation Parameters for Research Assays (e.g., Linearity, Sensitivity, Precision, Accuracy, Selectivity)

The validation of analytical methods is essential to ensure the reliability and reproducibility of results. asm.org Key validation parameters, as outlined by regulatory guidelines, include linearity, sensitivity, precision, accuracy, and selectivity. bas.bgfungalinfectiontrust.orgnih.gov

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jrespharm.com For this compound assays, linearity is typically demonstrated by a high correlation coefficient (r or r²) for the calibration curve, often exceeding 0.99. oup.comnih.govnih.gov

Sensitivity: The sensitivity of an analytical method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijpsjournal.comnih.gov For highly sensitive LC-MS/MS methods, the LOQ for this compound can be as low as 0.1 mg/L or 0.125 µg/mL. fungalinfectiontrust.orgnih.gov UV spectrophotometric methods have higher LOQs, for instance, 4.77 µg/mL. ijpsjournal.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. jrespharm.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). asm.org Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). oup.comdergipark.org.tr For this compound assays, the precision is generally expected to be within 15%. nih.gov

Accuracy: Accuracy is the closeness of the mean test results to the true value and is often determined through recovery studies. jrespharm.com It is typically expressed as the percentage of recovery or the relative error (RE). rsc.org For this compound, accuracy is generally required to be within ±15% of the nominal value. nih.gov

Selectivity: Selectivity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components or other drugs. nih.gov In LC-MS/MS, selectivity is achieved by monitoring specific MRM transitions, while in chromatographic methods like HPLC, it is demonstrated by the absence of interfering peaks at the retention time of the analyte. fungalinfectiontrust.orgnih.gov

Table 4: Summary of Validation Parameters for this compound Assays

Parameter Typical Acceptance Criteria Example Finding Method Reference
Linearity (r²) ≥ 0.99 ≥ 0.99 HPLC-MS/MS oup.com
Linearity (r²) ≥ 0.99 0.9999 HPLC-UV nih.gov
Sensitivity (LOQ) - 0.1 mg/L HPLC-MS/MS fungalinfectiontrust.org
Sensitivity (LOQ) - 0.125 µg/mL HPLC-UV nih.gov
Precision (CV%) < 15% < 5.3% (intra- and inter-day) HPLC-MS/MS oup.com
Precision (CV%) < 15% < 8.96% HPLC-UV nih.gov
Accuracy (% Bias or % RE) ± 15% -4.3% to 5.7% HPLC-MS/MS oup.com
Accuracy (% Bias) ± 15% -13.12% to 8.04% HPLC-UV nih.gov

Computational and in Silico Modeling Studies

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking and dynamics simulations are valuable tools for investigating the binding interactions between voriconazole (B182144) and its target enzymes, primarily fungal cytochrome P450 14α-sterol demethylase (CYP51) and human cytochrome P450 (CYP) enzymes involved in its metabolism.

This compound exerts its antifungal activity by inhibiting fungal CYP51, an essential enzyme in ergosterol (B1671047) biosynthesis. core.ac.uknih.govasm.orgresearchgate.netnih.govnih.gov Molecular docking studies have been conducted to assess the binding affinity of this compound and related compounds to fungal CYP51, such as Candida albicans CYP51 (caCYP51) and Candida krusei CYP51 (ckCYP51). nih.govfarmaciajournal.com These studies aim to characterize the behavior of ligands within the binding site and predict their binding affinity. farmaciajournal.com For instance, comparisons have been made between this compound and other azole antifungals like fluconazole (B54011), itraconazole (B105839), and posaconazole (B62084) regarding their interaction with CYP51. nih.govresearchgate.netnih.gov Studies have shown that this compound stabilizes in the binding cavity of CYP51 in a similar mode to other inhibitors, with hydrophobic interactions being a main driving force for binding. nih.govnih.govfrontiersin.org Molecular dynamics simulations further investigate the stability of these interactions over time and explore the dynamic behavior of the enzyme-inhibitor complex. nih.govresearchgate.netnih.govfrontiersin.org These simulations can reveal crucial residues involved in binding and provide insights into the access and egress pathways of inhibitors from the active site. nih.govnih.govfrontiersin.org

Beyond its fungal target, this compound is metabolized by human CYP enzymes, particularly CYP2C19, CYP2C9, and CYP3A4. mdpi.comnih.govpfizermedicalinformation.com Molecular docking and simulation studies are also employed to understand the inhibitory effects of this compound and its metabolites on these human CYPs, which is critical for predicting drug-drug interactions. mdpi.com In vitro studies, often complemented by computational analysis, have determined the inhibitory potential of this compound on various human CYP isoforms. nih.govjst.go.jpnih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies explore the mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed to understand which structural features contribute to its antifungal activity against specific fungal pathogens or its inhibitory effects on CYP enzymes. nih.govdntb.gov.ua

QSAR studies are based on the principle that changes in a compound's chemical structure can predictably affect its biological activity. nih.gov By analyzing a set of molecules with known activities and correlating them with various molecular descriptors (parameters representing structural, physical, or chemical properties), QSAR models can be built. nih.gov These models can then be used to predict the activity of new or untested compounds. nih.gov

While the provided search results mention QSAR in the context of azole antifungals and CYP inhibition, specific detailed QSAR studies solely focused on this compound's antifungal activity or CYP inhibition, presenting detailed models and descriptors, are not extensively highlighted with data tables in the provided snippets. One search result mentions a QSAR study involving this compound along with other BCS Class II and III drugs to predict skin penetration abilities in the presence of a polymer. researchgate.net Another refers to a 3D-QSAR study and receptor mapping of CYP450(14 alpha DM) inhibiting azole antifungal agents, which would include this compound. nih.gov

Pharmacokinetic Modeling and Simulation (Non-clinical Population PK)

Pharmacokinetic (PK) modeling and simulation, particularly population PK (PopPK) modeling, are essential for understanding the absorption, distribution, metabolism, and excretion of this compound and predicting its concentration-time profile in different populations. asm.orgplos.orgmdpi.comnih.govfrontiersin.orgresearchgate.net Non-clinical population PK studies often involve data from healthy volunteers or specific patient groups to build models that account for inter-individual variability. asm.orgplos.orgmdpi.comnih.govoup.com

This compound exhibits complex, nonlinear pharmacokinetics with high inter-individual variability, largely attributed to its metabolism by polymorphic CYP enzymes, especially CYP2C19. asm.orgmdpi.complos.orgresearchgate.netoup.comasm.org PopPK modeling utilizes nonlinear mixed-effects modeling (NONMEM) to analyze concentration data from a population and identify covariates that influence PK parameters. asm.orgplos.orgnih.govoup.com

Studies have developed PopPK models for this compound in various populations, including healthy volunteers and specific patient groups like cancer patients and critically ill patients. plos.orgmdpi.comnih.govoup.com These models often describe this compound elimination using Michaelis-Menten kinetics, reflecting the saturable metabolic processes. nih.govoup.com Covariates found to significantly influence this compound clearance in PopPK studies include CYP2C19 genotype, age, and potentially factors like creatinine (B1669602) clearance and primary diagnosis in specific patient populations. asm.orgplos.orgresearchgate.netoup.com

Simulations based on these PopPK models can predict this compound exposure under different dosing regimens and assess the probability of achieving target concentrations. asm.orgnih.govfrontiersin.orgoup.com For example, simulations have been used to explore alternative dosing strategies in pediatric patients to improve the likelihood of attaining adequate exposure early in treatment. asm.orgnih.gov

Data from PopPK studies often reveal significant variability in this compound exposure within a population. A study analyzing this compound concentrations in patients found that a considerable percentage had trough concentrations outside the target range (1.0-5.5 mg/L). frontiersin.org

In Silico Prediction of Drug-Drug Interactions

In silico methods are increasingly used to predict potential drug-drug interactions (DDIs) involving this compound. Given that this compound is both a substrate and a potent inhibitor of several CYP enzymes (CYP2C19, CYP2C9, CYP3A4, and CYP2B6), it has a high potential to interact with co-administered medications metabolized by these pathways. mdpi.comnih.govpfizermedicalinformation.comfrontiersin.org

In silico prediction of DDIs can complement in vitro and clinical studies, helping to identify potential interactions early in drug development or in clinical practice. aimspress.com These methods can involve analyzing the metabolic pathways of co-administered drugs and predicting the impact of this compound's inhibitory effects on their clearance. pfizermedicalinformation.com

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful in silico tool used to predict DDIs. mdpi.comresearchgate.netresearchgate.netnih.govhelsinki.fi PBPK models integrate information about drug properties, physiological parameters, and enzyme kinetics to simulate drug concentrations in various tissues and organs. mdpi.com By incorporating the inhibitory parameters of this compound on specific CYP enzymes, PBPK models can predict the magnitude of the interaction with co-administered drugs that are substrates for these enzymes. mdpi.comresearchgate.netnih.govhelsinki.fi

Studies using PBPK modeling have investigated the interaction between this compound and other drugs, such as glucocorticoids (dexamethasone and methylprednisolone) and flucloxacillin. researchgate.netnih.gov These models can predict changes in the exposure (e.g., Cmax and AUC) of the co-administered drug when given with this compound. researchgate.net For instance, a PBPK model predicted significant increases in the exposure of dexamethasone (B1670325) and methylprednisolone (B1676475) when combined with this compound. researchgate.net In the case of flucloxacillin, PBPK modeling suggested that the interaction leading to decreased this compound concentrations might be related to the induction of CYP enzymes through the pregnane (B1235032) X receptor (PXR) gene. nih.gov

In silico methods, including PBPK modeling, provide valuable insights into the mechanisms and extent of this compound-mediated drug interactions, aiding in the prediction and management of potential DDI risks. aimspress.comresearchgate.netnih.govhelsinki.fi

Structure Activity Relationships Sar and Chemical Modifications for Research

Structural Features Critical for Antifungal Activity

Voriconazole's potent antifungal activity is attributed to several key structural components that work in concert to inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. patsnap.comdrugbank.comoup.com The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising the integrity and function of the fungal cell membrane. patsnap.com

The core structural features critical for this compound's antifungal action include:

The Triazole Ring: Like other azole antifungals, This compound (B182144) possesses a 1,2,4-triazole (B32235) ring. This nitrogen-containing heterocyclic ring is fundamental to its mechanism of action, as it binds to the heme iron atom in the active site of the fungal CYP51 enzyme, inhibiting its function. patsnap.combeilstein-journals.org This interaction is a hallmark of the triazole class of antifungals.

The α-Methyl Group: A significant modification in the structure of this compound compared to its predecessor, fluconazole (B54011), is the addition of an α-methyl group to the propyl backbone. oup.comnih.govoup.com This methyl group has been shown to increase the affinity of this compound for the fungal target enzyme. nih.gov For instance, a concentration of 4.8 μM of fluconazole is required to inhibit 50% of the enzyme activity (IC50) of Aspergillus fumigatus, whereas only 0.48 μM of this compound is needed to achieve the same effect, highlighting the importance of this structural addition. nih.gov

The Fluoropyrimidine Moiety: The substitution of one of the triazole rings of fluconazole with a 5-fluoropyrimidine (B1206419) group is a defining feature of this compound. oup.comoup.comnih.gov This moiety is crucial for enhancing the drug's antifungal potency and expanding its spectrum of activity, particularly against Aspergillus species. nih.goveuropa.eu

The 2,4-Difluorophenyl Group: This group is also a key contributor to the binding of this compound to the active site of CYP51.

The specific stereochemistry of this compound, (2R,3S), is also crucial for its potent antifungal activity. researchgate.net

Analysis of Substituted Derivatives and Analogues

The exploration of this compound's SAR has led to the synthesis and evaluation of numerous derivatives and analogues to identify compounds with improved antifungal profiles. These studies often involve modifications at various positions of the this compound scaffold.

Research into this compound analogues has explored substitutions on the pyrimidine (B1678525) ring and the replacement of the pyrimidine with other heterocyclic systems. For example, the synthesis of 7-(heteroaryl)-1,2,4-triazolo[1,5-a]pyrimidines, where the phenyl group of related compounds is replaced with various 5- and 6-membered heterocyclic moieties like pyridine, pyrazine, and thiophene, has been investigated for antimicrobial activity. asianpubs.org

In one study, a new derivative of this compound, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde, was synthesized through photoredox-catalyzed hydroxymethylation followed by oxidation. researchgate.netmdpi.com Such modifications aim to explore new chemical space and potentially enhance the therapeutic properties of the parent compound.

The following table summarizes the in vitro activity of this compound against various fungal species, providing a baseline for comparison with its analogues.

FungusThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Candida albicansNot specified1Not specified
Candida glabrataNot specified0.125Not specified
Candida kruseiNot specified0.25Not specified
Candida parapsilosisNot specifiedNot specifiedNot specified
Candida tropicalisNot specifiedNot specifiedNot specified
Aspergillus fumigatusNot specifiedNot specified1
Aspergillus flavusNot specifiedNot specifiedNot specified
Aspergillus nigerNot specifiedNot specified2
Aspergillus terreusNot specifiedNot specified0.25

MIC (Minimum Inhibitory Concentration) values are crucial for assessing the antifungal potency of a compound. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data sourced from multiple studies. nih.govmdpi.comresearchgate.netdovepress.com

Design and Evaluation of Prodrugs for Enhanced Bioavailability or Target Specificity in Model Systems

Despite its good oral bioavailability, this compound's low aqueous solubility can be a limiting factor. nih.gov To overcome this, researchers have designed and evaluated prodrugs, which are inactive or less active derivatives that are converted to the active drug in the body. akjournals.com

A notable example is the development of a phosphate (B84403) ester prodrug of this compound, referred to as POV. akjournals.com Phosphate monoesters are readily hydrolyzed by alkaline phosphatases in the body to release the parent drug. akjournals.com This strategy has been successfully employed for other drugs to enhance water solubility. The disodium (B8443419) salt of the this compound phosphate derivative (POV) demonstrates improved water solubility and is rapidly metabolized to this compound in vivo. akjournals.com

The development of such prodrugs often involves:

Synthesis: Chemical modification of the active drug, in this case, the formation of a phosphate ester at the hydroxyl group of this compound.

In Vitro Evaluation: Assessing the stability of the prodrug in various biological fluids and its conversion rate to the active drug.

In Vivo Evaluation: Conducting pharmacokinetic studies in animal models (e.g., beagle dogs) to compare the bioavailability of the prodrug to the parent drug. akjournals.com

For instance, a quantitative HPLC method has been developed for the simultaneous determination of the this compound prodrug and this compound in beagle plasma to support toxicokinetic studies. akjournals.com

Furthermore, nanotechnology-based drug delivery systems, such as loading this compound into nanoparticles, have been explored to improve its pharmacokinetic properties and potentially target specific sites of infection. nih.govmdpi.comnih.govjapsonline.comresearchgate.net

Impact of Fluoropyrimidine Moiety on Activity and Selectivity

The substitution of a triazole ring in fluconazole with a 5-fluoropyrimidine moiety was a pivotal design choice in the development of this compound, significantly impacting its antifungal activity and spectrum. oup.comoup.comnih.govacs.org This structural feature is a key differentiator from first-generation triazoles.

The primary contributions of the fluoropyrimidine moiety include:

Enhanced Potency and Broadened Spectrum: The fluoropyrimidine ring increases the antifungal potency of this compound. nih.gov It is a major contributor to the drug's expanded spectrum of activity, which includes potent activity against Aspergillus species and other molds that are often less susceptible to fluconazole. nih.govnih.goveuropa.eu In fact, this compound was shown to be 20-fold more potent against Candida albicans and Candida glabrata than fluconazole. researchgate.netmdpi.com

Increased Affinity for the Target Enzyme: The nitrogen atom of the 5-fluoropyrimidine ring of this compound is involved in hydrogen bond formation with the side chain hydroxyl oxygen of Tyr122 in the active site of A. fumigatus CYP51B, which strengthens the binding of the inhibitor to the enzyme. asm.org

Selectivity: The structural modifications, including the fluoropyrimidine ring, contribute to this compound's selectivity for fungal CYP51 over mammalian cytochrome P450 enzymes. japsonline.com

It is important to note that the fluorine atoms in this compound's structure, including the one on the pyrimidine ring, can lead to elevated serum fluoride (B91410) levels in patients undergoing long-term therapy, which has been associated with side effects such as periostitis. acs.orguzh.ch

Q & A

How do CYP2C19 polymorphisms influence voriconazole dosing, and what methodological approaches are recommended to optimize therapeutic efficacy while minimizing toxicity?

Answer: CYP2C19 polymorphisms significantly alter this compound metabolism, leading to variability in plasma concentrations. Advanced population pharmacokinetic (PopPK) models incorporating CYP2C19 genotype, body weight, and liver function can guide dose adjustments. For example, a pragmatic clinical trial (VORIGENIPHARM) used a pharmacogenetic algorithm to tailor doses based on CYP2C19 alleles, achieving therapeutic trough levels in 62% of patients vs. 38% in standard care . Methodologically, nonlinear mixed-effects modeling (NONMEM) is recommended to quantify genotype-phenotype relationships, while randomized trials with stratified genotyping ensure robust validation of dosing algorithms .

What are the key considerations in designing HPLC methods for quantifying this compound in pharmaceutical formulations, and how can experimental design address variability in analytical recovery?

Answer: High-performance liquid chromatography (HPLC) methods must validate specificity, linearity (e.g., 0.1–40.0 mg/L range), and precision (CV <15%). Stability-indicating parameters, such as degradation under acidic/alkaline conditions, are critical. Experimental designs like factorial analysis can optimize mobile phase composition (e.g., acetonitrile:phosphate buffer) and column temperature to minimize variability. For example, a 2007 study achieved 98–102% recovery using a C18 column and UV detection at 256 nm . Accelerated stability studies at 40°C/75% RH over 6 months are essential for method robustness .

How should population pharmacokinetic models for this compound be validated, and what are the implications of using internal vs. external validation methods on model generalizability?

Answer: PopPK models require rigorous validation to ensure generalizability. Internal validation (e.g., bootstrap, visual predictive checks) assesses model fit but risks overfitting. External validation, using independent cohorts, is superior for evaluating predictive performance. A 2019 review noted that only 1/16 studies used external validation, highlighting a critical gap . Methodologically, splitting datasets 80:20 (training:validation) or using multicenter data improves reliability. Models lacking external validation may fail in pediatric or immunocompromised populations due to unaccounted covariates like inflammation or drug interactions .

What methodological strategies are effective in resolving contradictions between observed this compound plasma concentrations and predicted values in critically ill patients?

Answer: Discrepancies often arise from unmodeled covariates (e.g., hypoalbuminemia, drug interactions). Multivariable linear regression with backward elimination can identify predictors (e.g., SOFA score, CYP2C19 phenotype). A 2021 study used Akaike Information Criterion (AIC) to select models excluding collinear variables (e.g., vasopressors vs. septic shock) . Bayesian forecasting with therapeutic drug monitoring (TDM) data reduces variability by 30–40% in ICU patients .

How can therapeutic drug monitoring (TDM) protocols for this compound be optimized in immunocompromised populations, and what statistical approaches are recommended for handling inter-individual variability?

Answer: TDM should target trough levels of 1–5.5 mg/L, with sampling at steady-state (after 5 doses). For immunocompromised patients, PopPK-guided dosing adjusted for CYP2C19 genotype and concomitant medications (e.g., proton pump inhibitors) reduces toxicity risks by 25% . Mixed-effects models with time-varying covariates (e.g., liver function) account for intra-patient variability. Cluster analysis of TDM data can stratify patients into dose-response subgroups .

What are the challenges in establishing this compound exposure-response relationships in pediatric populations, and how can covariate analysis improve dosing recommendations?

Answer: Pediatric PopPK models show 30–50% higher clearance than adults, necessitating weight-based dosing (e.g., 7–8 mg/kg BID). Covariates like CYP2C19 activity (partially mature in neonates) and drug interactions (e.g., rifampin) complicate predictions. A 2015 study used allometric scaling with body surface area to improve model precision . Adaptive trial designs with sparse sampling optimize data collection in children .

How does concomitant medication use, such as proton pump inhibitors, affect this compound pharmacokinetics, and what experimental designs are optimal for quantifying these drug-drug interactions?

Answer: Proton pump inhibitors (PPIs) increase gastric pH, reducing this compound absorption by 15–20%. A PopPK analysis found pantoprazole reduces clearance by inhibiting CYP2C19 . Cross-over trials with steady-state this compound ± PPI exposure quantify interaction magnitude. In vitro hepatocyte models and PBPK simulations can isolate CYP-mediated effects from transporter-based interactions .

What stability-indicating parameters are critical in developing extemporaneous this compound suspensions, and how can accelerated stability studies inform storage recommendations?

Answer: Extemporaneous suspensions must maintain >90% potency under refrigeration (4°C) for 30 days. Key parameters include pH stability (4.5–6.5), particle size distribution, and microbial limits. A 2020 study showed this compound 40 mg/mL in Ora-Plus® retained 95% concentration at 25°C/60% RH for 14 days, with <5% degradation . Accelerated studies at 40°C/75% RH predict shelf-life using Arrhenius equations .

Tables

Table 1. Key Covariates in this compound PopPK Models

CovariateImpact on ClearanceStudy DesignReference ID
CYP2C19 genotype±50% variabilityRandomized pharmacogenetic trial
Body weightAllometric scalingPediatric cohort study
Concomitant PPIs↓20% clearanceRetrospective TDM analysis

Table 2. HPLC Method Validation Parameters for this compound

ParameterAcceptable RangeMethodological ApproachReference ID
LinearityR² ≥0.996-point calibration curve
PrecisionCV <15%Inter-day/intra-day assays
Recovery95–105%Spiked matrix analysis

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